
4,5-Dichloro-2-(4-chlorophenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dicloro-2-(4-clorofenil)tiazol es un compuesto orgánico heterocíclico que pertenece a la familia de los tiazoles. Los tiazoles son conocidos por sus diversas actividades biológicas y se utilizan en varios campos como la química medicinal, la agricultura y la ciencia de los materiales. Este compuesto presenta un anillo de tiazol sustituido con átomos de cloro en las posiciones 4 y 5, y un grupo 4-clorofenilo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4,5-Dicloro-2-(4-clorofenil)tiazol normalmente implica la reacción de 4-clorobenzaldehído con tiosemicarbazida para formar 4-clorofeniltiosemicarbazona. Este intermedio luego se cicla utilizando oxicloruro de fósforo (POCl3) para producir el compuesto de tiazol deseado. Las condiciones de reacción generalmente incluyen reflujo de la mezcla a temperaturas elevadas durante varias horas.
Métodos de producción industrial: En un entorno industrial, la producción de 4,5-Dicloro-2-(4-clorofenil)tiazol puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados garantiza un control preciso de la temperatura, la presión y el tiempo de reacción, lo que lleva a un proceso más eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de reacciones: 4,5-Dicloro-2-(4-clorofenil)tiazol experimenta varias reacciones químicas, que incluyen:
Sustitución electrófila: Los átomos de cloro en el anillo de tiazol pueden ser reemplazados por otros electrófilos en condiciones adecuadas.
Sustitución nucleófila: El compuesto puede reaccionar con nucleófilos, lo que lleva a la sustitución de los átomos de cloro.
Oxidación y reducción: El anillo de tiazol puede sufrir reacciones de oxidación y reducción, alterando sus propiedades electrónicas y su reactividad.
Reactivos y condiciones comunes:
Sustitución electrófila: Se pueden utilizar reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.
Sustitución nucleófila: Los nucleófilos como aminas, tioles y alcóxidos se utilizan comúnmente en presencia de una base.
Oxidación y reducción: Se emplean agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio en condiciones controladas.
Principales productos formados:
Sustitución electrófila: Los productos incluyen derivados halogenados, nitrados y sulfonados.
Sustitución nucleófila: Los productos incluyen tiazoles sustituidos con varios grupos funcionales.
Oxidación y reducción: Los productos incluyen derivados de tiazol oxidados o reducidos con propiedades electrónicas alteradas.
Aplicaciones Científicas De Investigación
4,5-Dicloro-2-(4-clorofenil)tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de tiazol más complejos con posibles actividades biológicas.
Biología: El compuesto se estudia por sus propiedades antimicrobianas, antifúngicas y antivirales, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: La investigación se centra en su potencial como agente antiinflamatorio, anticancerígeno y neuroprotector.
Industria: Se utiliza en el desarrollo de agroquímicos, colorantes y materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 4,5-Dicloro-2-(4-clorofenil)tiazol implica su interacción con varios objetivos moleculares y vías:
Objetivos moleculares: El compuesto puede unirse a enzimas, receptores y ADN, afectando su función y provocando efectos biológicos.
Vías involucradas: Puede modular las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis, contribuyendo a su potencial terapéutico.
Compuestos similares:
- 4,5-Dicloro-2-(4-metilfenil)tiazol
- 4,5-Dicloro-2-(4-fluorofenil)tiazol
- 4,5-Dicloro-2-(4-bromofenil)tiazol
Comparación: 4,5-Dicloro-2-(4-clorofenil)tiazol es único debido a su patrón de sustitución específico, que influye en su reactividad y actividad biológica. En comparación con sus análogos, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un candidato distinto para diversas aplicaciones.
Comparación Con Compuestos Similares
- 4,5-Dichloro-2-(4-methylphenyl)thiazole
- 4,5-Dichloro-2-(4-fluorophenyl)thiazole
- 4,5-Dichloro-2-(4-bromophenyl)thiazole
Comparison: 4,5-Dichloro-2-(4-chlorophenyl)thiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propiedades
Fórmula molecular |
C9H4Cl3NS |
|---|---|
Peso molecular |
264.6 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H4Cl3NS/c10-6-3-1-5(2-4-6)9-13-7(11)8(12)14-9/h1-4H |
Clave InChI |
KCOFNGSMANPVMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



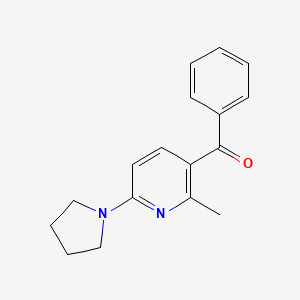
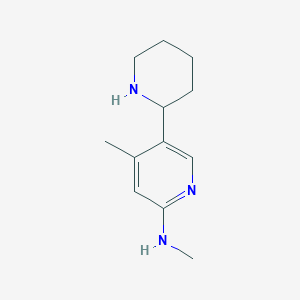

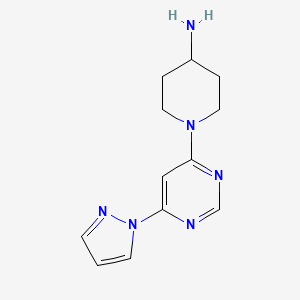
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
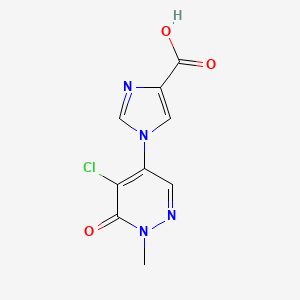
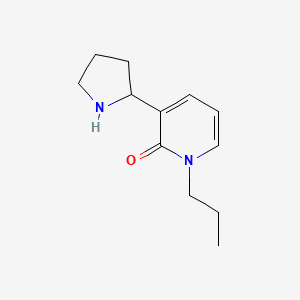


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)


